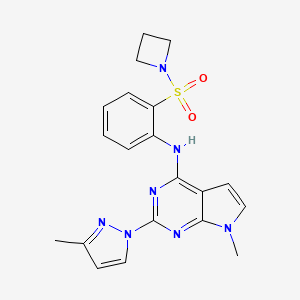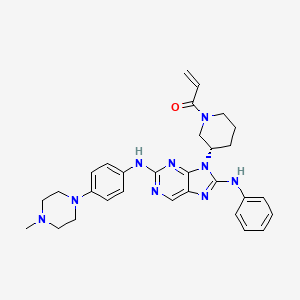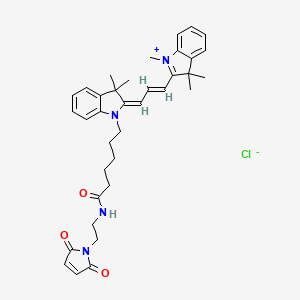
Antiviral agent 38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiviral agent 38 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potent antiviral properties. This compound is part of a broader class of antiviral agents that target various stages of the viral life cycle, thereby inhibiting the replication and spread of viruses. The development of this compound is particularly relevant in the context of emerging viral diseases, where there is a constant need for effective therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 38 typically involves a multi-step process that includes the formation of key intermediates followed by their functionalization. One common synthetic route starts with the preparation of a precursor molecule, which undergoes a series of reactions such as alkylation, acylation, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates using techniques such as crystallization and chromatography, followed by the final assembly of the compound. Quality control measures are implemented at each stage to ensure the consistency and efficacy of the final product.
化学反应分析
Types of Reactions
Antiviral agent 38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or modified antiviral properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
科学研究应用
Antiviral agent 38 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of viral replication and host-virus interactions.
Medicine: Investigated for its potential to treat various viral infections, including those caused by influenza, herpes, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and personal protective equipment.
作用机制
The mechanism of action of Antiviral agent 38 involves the inhibition of viral replication by targeting specific viral enzymes and proteins. The compound binds to the active site of viral polymerases, thereby preventing the synthesis of viral RNA or DNA. Additionally, it may interfere with the assembly and release of viral particles, further reducing the spread of the virus. The molecular targets and pathways involved include viral polymerases, proteases, and host cell receptors.
相似化合物的比较
Similar Compounds
Acyclovir: A nucleoside analog that selectively inhibits viral DNA polymerase.
Remdesivir: A broad-spectrum antiviral that targets viral RNA polymerase.
Favipiravir: An antiviral agent that inhibits viral RNA-dependent RNA polymerase.
Uniqueness
Antiviral agent 38 is unique in its ability to target multiple stages of the viral life cycle, making it a versatile and potent antiviral agent. Its broad-spectrum activity and relatively low toxicity profile set it apart from other antiviral compounds, making it a promising candidate for further development and clinical use.
属性
分子式 |
C23H27N3O5 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
(8R)-8-tert-butyl-13-(3-methoxypropoxy)-4-oxo-7,10,11-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(17),2,5,11,13,15-hexaene-5-carboxylic acid |
InChI |
InChI=1S/C23H27N3O5/c1-23(2,3)19-13-26-21(16-11-17(27)15(22(28)29)12-25(16)19)14-7-5-8-18(20(14)24-26)31-10-6-9-30-4/h5,7-8,11-12,19H,6,9-10,13H2,1-4H3,(H,28,29)/t19-/m0/s1 |
InChI 键 |
RAHUCUNWBZUOGQ-IBGZPJMESA-N |
手性 SMILES |
CC(C)(C)[C@@H]1CN2C(=C3C=CC=C(C3=N2)OCCCOC)C4=CC(=O)C(=CN14)C(=O)O |
规范 SMILES |
CC(C)(C)C1CN2C(=C3C=CC=C(C3=N2)OCCCOC)C4=CC(=O)C(=CN14)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


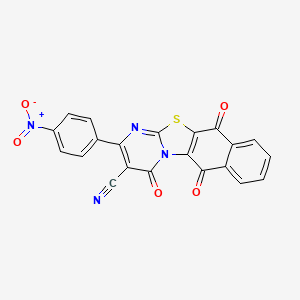
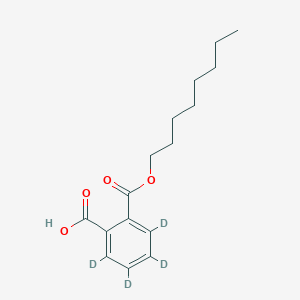
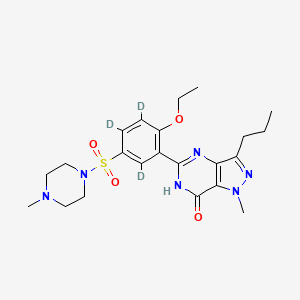
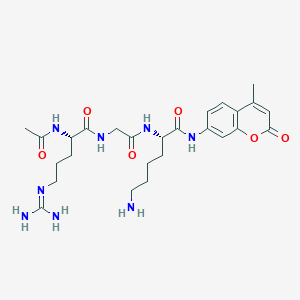
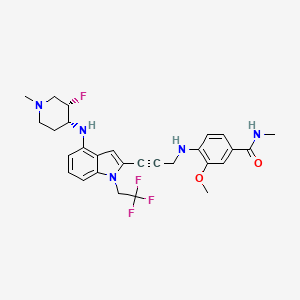
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)
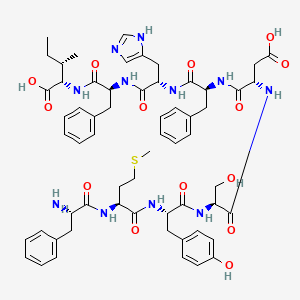
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
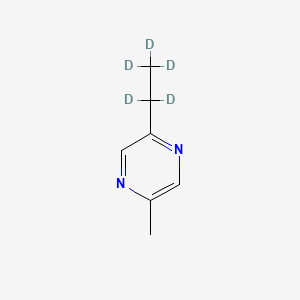
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
